molecular formula C19H20Cl2N4O2 B2841982 2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860611-78-5

2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

货号: B2841982
CAS 编号: 860611-78-5
分子量: 407.3
InChI 键: HEQVOSRDANSIJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the pyrido[3,2-b][1,4]oxazin-3(4H)-one family, characterized by a fused bicyclic core structure. The substituent at the ethyl-piperazine moiety includes a 3,4-dichlorophenyl group, which confers distinct pharmacological and physicochemical properties.

属性

IUPAC Name

2-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c20-14-4-3-13(12-15(14)21)25-10-8-24(9-11-25)7-5-17-19(26)23-18-16(27-17)2-1-6-22-18/h1-4,6,12,17H,5,7-11H2,(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQVOSRDANSIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3,4-dichlorophenylpiperazine with an appropriate pyrido[3,2-b][1,4]oxazine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Biological Applications

The compound has been studied for its potential in treating various conditions, particularly in the field of psychiatry and neurology. Here are some notable applications:

Antipsychotic Properties

Research indicates that this compound may exhibit antipsychotic effects similar to those of established medications. Its action on dopamine receptors could help manage symptoms of schizophrenia and other psychotic disorders. Studies have shown that compounds with similar structures can modulate dopaminergic pathways, which are crucial in these conditions .

Antidepressant Effects

Preliminary studies suggest that the compound may also possess antidepressant properties. By influencing serotonin pathways, it could provide relief for patients suffering from major depressive disorder. The dual action on both dopamine and serotonin receptors is particularly promising for developing new antidepressant therapies .

Anti-inflammatory Activity

Recent investigations have highlighted the compound's potential anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, it may be useful in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Several studies have explored the efficacy and safety of this compound:

  • Study on Schizophrenia : A clinical trial assessed the effectiveness of this compound in patients with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to placebo controls, suggesting its potential as a new treatment option .
  • Depression Treatment : Another study evaluated its antidepressant effects in a rodent model of depression. The findings showed that the compound improved mood-related behaviors and increased serotonin levels in the brain .

Safety Profile

The safety of 2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has been assessed through various toxicological studies:

  • Skin and Eye Irritation : The compound has been classified as a skin and eye irritant, necessitating careful handling during research applications .
  • Acute Toxicity : While specific data on acute toxicity is limited, general precautions advise against inhalation and direct contact due to potential respiratory irritation and skin inflammation .

作用机制

The mechanism of action of 2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Modifications to the Piperazine Substituent

The piperazine moiety is a critical pharmacophore influencing receptor affinity and selectivity. Key analogs include:

Table 1: Piperazine Substituent Variations
Compound Name Substituent on Piperazine Molecular Weight (g/mol) Yield (%) Key Pharmacological Findings Reference
Target Compound 3,4-Dichlorophenyl 418.28*
2-[2-(4-Ethylpiperazino)ethyl]-pyrido-oxazinone Ethyl 290.36
Ethyl 2-(4-((2-(4-(3-(3,4-DCP)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate 3,4-Dichlorophenyl (via urea) 548.1 [M+H]+ 87.0 Potential σ receptor interaction
4-(2,6-Dichlorobenzyl)-pyrido-oxazinone 2,6-Dichlorobenzyl 94 NF-κB inhibition; HepG2 cell IC50: 12 µM

*Calculated based on molecular formula C₁₈H₁₆Cl₂N₄O₂.

Key Findings :

  • The 3,4-dichlorophenyl group (as in the target compound) is associated with enhanced σ receptor binding, which may correlate with psychotomimetic effects observed in cocaine analogs .
  • Ethyl substituents (e.g., 2-[2-(4-ethylpiperazino)ethyl]-pyrido-oxazinone) reduce molecular weight and polarity (XLogP3: 0.7) but lack the dichlorophenyl group’s receptor specificity .
  • Ureido-linked analogs (e.g., compound 10g in ) show high yields (87–89%) and mass spectral confirmation, suggesting synthetic viability for further optimization .

Core Heterocycle Modifications

Variations in the pyrido-oxazinone core influence solubility, metabolic stability, and target engagement.

Table 2: Core Structure Comparisons
Compound Name Core Modification Melting Point (°C) Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
Target Compound Pyrido[3,2-b][1,4]oxazin-3-one 5 57.7
2,2-Dimethyl-6-nitro-pyrido-oxazinone Nitro group at C6; dimethyl
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Bromo at C7
6-Hydroxy-2-methyl-benzo[b][1,4]oxazin-3-one Benzo-oxazinone (non-pyrido)

Key Findings :

  • Nitro or methyl groups () may enhance metabolic stability but reduce solubility.

Linker and Side Chain Variations

The ethyl linker between the piperazine and pyrido-oxazinone core modulates conformational flexibility.

Table 3: Linker Modifications
Compound Name Linker Structure Yield (%) Rotatable Bonds Bioactivity Reference
Target Compound Ethyl 4
4-((3-Oxo-pyrido-oxazin-4-yl)methyl)benzonitrile Methyl 91 3 NF-κB inhibition; HCCLM3 cell IC50: 8 µM
2-(3-(3-Oxo-pyrido-oxazin-4-yl)propyl)isoindoline-1,3-dione Propyl-isoindoline 95 6 Apoptosis induction in HepG2 cells

Key Findings :

  • Bulky substituents (e.g., isoindoline-dione in compound 5i) may improve pharmacokinetic profiles but increase molecular complexity .

生物活性

2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C19H20Cl2N4O2C_{19}H_{20}Cl_2N_4O_2 and a CAS number of 860611-78-5. Its structure includes a pyrido[3,2-b][1,4]oxazin core with a piperazine moiety substituted by a dichlorophenyl group. This configuration is significant for its biological activity.

Research indicates that this compound acts primarily as a selective antagonist at dopamine D3 receptors. D3 receptors are implicated in various neurological and psychiatric disorders, making them a target for drug development.

Receptor Binding Affinity

The binding affinity of 2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one for D3 receptors has been quantified in several studies:

Receptor Binding Affinity (Ki) Selectivity
D31 nMHigh
D2>400-fold lessLow

This selectivity profile suggests that the compound could be useful in treating conditions where modulation of D3 receptor activity is beneficial without significant D2 receptor interference .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antagonistic properties against D3 receptors. It has been shown to inhibit dopamine-induced signaling pathways effectively.

In Vivo Studies

Preclinical studies involving animal models have indicated that administration of the compound leads to observable behavioral changes consistent with D3 receptor antagonism. These include alterations in locomotor activity and anxiety-like behaviors, which are relevant for psychiatric disorders such as schizophrenia and addiction.

Case Studies

  • Schizophrenia Treatment : A study investigated the effects of this compound in a rodent model of schizophrenia. Results showed that it reduced hyperactivity induced by dopamine agonists, supporting its potential as an antipsychotic agent.
  • Addiction Models : In models of substance abuse, the compound demonstrated efficacy in reducing drug-seeking behavior, suggesting its potential application in addiction therapies.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

常见问题

Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Piperazine Substitution: Reacting piperazine with 3,4-dichlorophenyl chloride under basic conditions (e.g., NaOH) to introduce the dichlorophenyl group .
  • Pyrido-Oxazinone Core Formation: Coupling the substituted piperazine to a pyrido-oxazinone scaffold using alkylation or acylation reagents (e.g., bromoethyl intermediates) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the final compound .
    Characterization:
  • 1H/13C NMR confirms substituent integration and regiochemistry .
  • HRMS validates molecular weight (±5 ppm accuracy) .
  • Melting Point Analysis ensures purity (e.g., 100–102°C for analogs) .

Advanced Question

Q. How can researchers design experiments to evaluate its inhibitory effects on NF-κB or other signaling pathways?

Methodological Answer:

  • Cell-Based Assays: Use hepatocellular carcinoma lines (HepG2, Huh-7) for MTT viability assays (IC50 determination) and NF-κB luciferase reporter assays to measure pathway inhibition .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with controls (e.g., BAY 11-7082 as an NF-κB inhibitor) .
  • Mechanistic Validation: Perform EMSA (electrophoretic mobility shift assay) to confirm DNA-binding suppression or Western blotting for IκBα degradation .

Basic Question

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the piperazine N–CH2– group (δ 2.5–3.5 ppm) and pyrido-oxazinone aromatic protons (δ 6.8–8.2 ppm) .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and confirm bond angles (e.g., triclinic system, α = 73.489°, β = 71.309° for analogs) .

Advanced Question

Q. How can discrepancies in biological activity data across studies be reconciled?

Methodological Answer:

  • Standardize Assay Conditions: Control cell passage number, serum concentration, and incubation time (e.g., 48–72 hours for MTT) .
  • Comparative SAR Analysis: Evaluate analogs with substituent variations (e.g., 4-fluorophenyl vs. dichlorophenyl groups) to identify structure-activity relationships .
  • Meta-Analysis: Pool data from orthogonal assays (e.g., NF-κB inhibition vs. apoptosis induction) to distinguish pathway-specific effects .

Basic Question

Q. What parameters are critical for optimizing synthetic yield?

Methodological Answer:

  • Catalyst Selection: Bismuth oxide catalysts improve coupling efficiency (e.g., 91–95% yields for pyrido-oxazinone derivatives) .
  • Reaction Solvent: Use polar aprotic solvents (DMF, acetonitrile) for alkylation steps .
  • Temperature Control: Maintain 60–80°C during piperazine substitution to minimize side reactions .

Advanced Question

Q. How does its biological target interaction compare to structurally similar analogs?

Methodological Answer:

  • Molecular Docking: Compare binding poses in serotonin/dopamine receptor models (e.g., 5-HT1A vs. D2 receptors) using AutoDock Vina .
  • Functional Group Impact: The 3,4-dichlorophenyl group enhances receptor affinity (ΔG ~ -9.5 kcal/mol) compared to methoxy or methylthio substituents .
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., kon = 1.2 × 10⁴ M⁻¹s⁻¹ for analogs) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。